molecular formula C21H26ClN3O2 B2374157 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2310155-63-4

6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No.: B2374157
CAS No.: 2310155-63-4
M. Wt: 387.91
InChI Key: XFJWGXYISVEHBO-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a piperidinyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting piperidine with 2-(2-chlorophenyl)acetyl chloride under basic conditions.

    Coupling with Pyridazinone: The piperidinyl intermediate is then coupled with a pyridazinone derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol: Another compound with a tert-butyl group and a phenyl ring.

    Indole Derivatives: Compounds with similar biological activities and structural features.

Uniqueness

6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)16-10-12-24(13-11-16)20(27)14-15-6-4-5-7-17(15)22/h4-9,16H,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJWGXYISVEHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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